(2Z)-6-(4-chlorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium compounds, while reduction reactions may produce various reduced derivatives .
Scientific Research Applications
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A natural sweetener with a similar complex structure, used in food and beverage industries.
Uniqueness
(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique thiazolo-triazine core and the specific substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22ClN3O4S |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methyl]-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14(2)13-32-19-9-6-16(11-20(19)31-3)12-21-23(30)28-24(33-21)26-22(29)18(27-28)10-15-4-7-17(25)8-5-15/h4-9,11-12,14H,10,13H2,1-3H3/b21-12- |
InChI Key |
DZRRCQVDBNSULQ-MTJSOVHGSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OC |
Origin of Product |
United States |
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